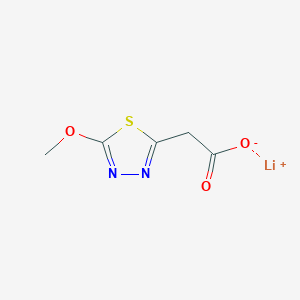
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "MTCA" and is known for its ability to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. In
Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications
Microbiological and Pharmacological Screening : N-Substituted amides of 1-(5-methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic acids have been synthesized and evaluated for their microbiological and pharmacological activities, indicating potential applications in medical science (Pachuta-Stec et al., 2012).
Antiproliferative and Anti-inflammatory Properties : A derivative of 1,2,4-triazole, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, has been studied for its antiproliferative and antiinflammatory properties, contributing to research in the field of cancer and inflammation treatment (Mazur et al., 2011).
Synthesis of Enantiomerically Pure Compounds : Research on the synthesis of enantiomerically pure compounds like 4-(4-carbamoyl-1,2,3-triazol-1-yl)-2,3-dihydroxy-1-methoxybutylphosphonic acids, showcases the application of 1,2,4-triazole derivatives in the creation of specific, stereochemically pure chemicals (Wróblewski & Głowacka, 2005).
Biotransformations and Stereochemistry : The study of biotransformations of compounds like 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid with 1,2,4-triazole derivatives highlights their use in understanding and applying stereochemical properties in synthetic chemistry (Jenkins et al., 1995).
Coordination Polymers and Catalysis : The synthesis of orthogonally substituted azole-carboxylate adamantane ligands, including 1,2,4-triazole derivatives, for the preparation of coordination polymers, has implications in materials science and catalysis (Pavlov et al., 2019).
New Class of Pseudopeptidic Triazines : Research into creating new classes of compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, derived from 1,2,4-triazole, contributes to expanding the repertoire of synthetic chemistry and potential pharmaceutical applications (Sañudo et al., 2006).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : The synthesis and study of substituted 1,2,3-triazoles for their antimicrobial activity demonstrates the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Structural Assessment and Complexation Studies : The study of the molecular and supramolecular structures of compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complexes, highlights the role of 1,2,4-triazole derivatives in crystallography and coordination chemistry (Castiñeiras et al., 2018).
Eigenschaften
IUPAC Name |
(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKMWUKVSWNFAB-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)


![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)


